molecular formula C9H10Cl2N2O B1419350 (5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride CAS No. 1158570-31-0

(5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride

Cat. No.: B1419350
CAS No.: 1158570-31-0
M. Wt: 233.09 g/mol
InChI Key: MOYJWBXVVCQFNI-UHFFFAOYSA-N
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Description

(5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride is a chemical compound with the molecular formula C9H9ClN2O·HCl It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride typically involves the reaction of 5-chloro-6-methyl-1,3-benzoxazole with methylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acid catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch or continuous flow reactors: To control reaction conditions precisely.

    Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

(5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)ethanamine hydrochloride
  • (5-Chloro-1H-benzimidazol-2-yl)methanamine hydrochloride
  • 2-(7-Chloro-1,3-benzoxazol-2-yl)ethylamine hydrochloride

Uniqueness

(5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5-chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O.ClH/c1-5-2-8-7(3-6(5)10)12-9(4-11)13-8;/h2-3H,4,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYJWBXVVCQFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(O2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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